molecular formula C11H17N3S B3034187 N-(tert-Butyl)-1-phenylhydrazinecarbothioamide CAS No. 14294-28-1

N-(tert-Butyl)-1-phenylhydrazinecarbothioamide

Cat. No.: B3034187
CAS No.: 14294-28-1
M. Wt: 223.34 g/mol
InChI Key: FIAWPRWLVSPGLF-UHFFFAOYSA-N
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Description

N-(tert-Butyl)-1-phenylhydrazinecarbothioamide is a thiourea derivative characterized by a phenyl group and a bulky tert-butyl substituent. The tert-butyl group enhances steric hindrance, which can influence molecular conformation, stability, and reactivity.

Properties

IUPAC Name

1-amino-3-tert-butyl-1-phenylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3S/c1-11(2,3)13-10(15)14(12)9-7-5-4-6-8-9/h4-8H,12H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAWPRWLVSPGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=S)N(C1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butyl)-1-phenylhydrazinecarbothioamide typically involves the reaction of tert-butylamine with phenyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction proceeds via nucleophilic attack of the amine on the isothiocyanate, forming the desired hydrazinecarbothioamide product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butyl)-1-phenylhydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(tert-Butyl)-1-phenylhydrazinecarbothioamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(tert-Butyl)-1-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features

The tert-butyl group significantly impacts molecular conformation. highlights a piperidine derivative where the tert-butyl group stabilizes a chair conformation, with shortened C–N bonds (1.32–1.35 Å) due to conjugation with carbonyl groups . For N-(tert-Butyl)-1-phenylhydrazinecarbothioamide:

  • The thiourea moiety (NH–CS–NH) may exhibit resonance, leading to partial double-bond character in C–S and C–N bonds.
  • The tert-butyl group could enforce a planar arrangement of the hydrazinecarbothioamide core, similar to the steric effects observed in .

Key Structural Comparisons :

Feature This compound* Piperidine Derivative ()
Conformational influence Planar thiourea core stabilized by steric bulk Chair conformation stabilized
Bond shortening (C–N/S) Likely due to resonance Observed in conjugated systems
Crystallography data Limited Full X-ray analysis available

*Inferred properties based on analogous compounds.

Comparative Reactivity :

  • Imines ( ) undergo nucleophilic additions, whereas thioureas participate in metal coordination and redox reactions.
  • The tert-butyl group in both compound classes improves solubility in organic solvents and thermal stability.

Biological Activity

N-(tert-Butyl)-1-phenylhydrazinecarbothioamide is a thiosemicarbazone derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of phenylhydrazine with carbon disulfide in the presence of tert-butyl isocyanide. The resulting compound can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy, which confirm the presence of characteristic functional groups.

Table 1: Synthesis Overview

StepReagentsConditionsYield
1Phenylhydrazine + CS2Reflux in ethanol85%
2Add tert-butyl isocyanideStir at room temperature90%

Anticancer Activity

This compound has shown promising anticancer activity against various cancer cell lines. Studies indicate that it induces apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) generation and subsequent cell death.

The compound appears to exert its effects by:

  • Inducing apoptosis : Activation of caspases and mitochondrial dysfunction.
  • Inhibiting cell proliferation : Reduction in cell cycle progression observed in treated cell lines.

Table 2: Anticancer Activity Results

Cell LineIC50 (µM)Mechanism
HeLa15Apoptosis via ROS generation
MDA-MB-23112Caspase activation
K56210Mitochondrial dysfunction

Antimicrobial Activity

Recent studies have also evaluated the antimicrobial properties of this compound. It demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Case Study

In a study involving Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/mL, indicating its potential as an antimicrobial agent.

Table 3: Antimicrobial Activity Results

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus30
Escherichia coli50

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(tert-Butyl)-1-phenylhydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
N-(tert-Butyl)-1-phenylhydrazinecarbothioamide

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